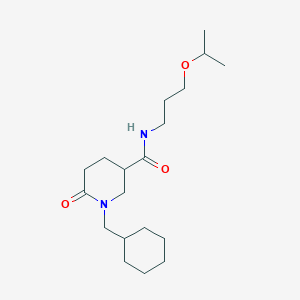
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as OPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPCA belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities that can be utilized in various fields of research.
Mechanism of Action
The exact mechanism of action of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide also reduces the expression of COX-2 and MMPs. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to modulate the activity of various neurotransmitters and can be used in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be obtained in large quantities. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has some limitations as a research tool. It is not water-soluble, which can limit its use in certain experiments. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has not been extensively studied in vivo, and its toxicity profile is not well understood.
Future Directions
There are several future directions for research on (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide. One potential area of research is the development of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as a therapeutic agent for neurodegenerative disorders. Additionally, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide's potential as an anti-tumor agent warrants further investigation. Overall, (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has significant potential as a research tool and as a therapeutic agent, and further research is needed to fully understand its biological effects.
Synthesis Methods
The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide involves the reaction of 2-aminopyrimidine with phenyl isocyanate and cyanogen chloride. The reaction yields (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide as a white crystalline powder, which can be purified using recrystallization techniques. The synthesis of (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide is a relatively simple process and can be carried out in a laboratory setting with ease.
Scientific Research Applications
(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. (6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide has also been shown to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOANBIHWDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6076610.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)